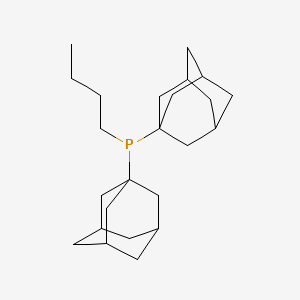
Butyldi-1-adamantylphosphine
Vue d'ensemble
Description
Butyldi-1-adamantylphosphine is a novel phosphine ligand known for its electron-rich properties. It is widely used in various catalytic reactions, particularly those involving palladium. The compound has the molecular formula C24H39P and a molecular weight of 358.54 g/mol . It appears as a white to yellow solid with a melting point of 100°C and an estimated boiling point of 449.6°C .
Applications De Recherche Scientifique
Butyldi-1-adamantylphosphine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of new pharmaceuticals, particularly those involving complex organic synthesis.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Butyldi-1-adamantylphosphine is primarily targeted as a catalyst in chemical reactions . It is an electron-rich phosphine ligand that is used in palladium-catalyzed cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with palladium in catalyzing cross-coupling reactions . As an electron-rich phosphine ligand, it enhances the efficiency of these reactions, such as the Heck and Suzuki coupling reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cross-coupling reactions . The compound’s role as a catalyst in these reactions leads to the formation of new chemical bonds, affecting the downstream synthesis of various organic compounds.
Pharmacokinetics
Its physicochemical properties suggest that it is a solid at room temperature, with a melting point of 100°c and an estimated boiling point of 4496±120°C . These properties may impact its bioavailability in potential applications.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the successful completion of cross-coupling reactions . By acting as a catalyst, it facilitates the formation of new chemical bonds, leading to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to air , suggesting that its storage and use should be in an inert atmosphere to maintain its stability and effectiveness. Furthermore, the temperature can also affect its state and reactivity, as it is a solid at room temperature with specific melting and boiling points .
Analyse Biochimique
Biochemical Properties
Butyldi-1-adamantylphosphine plays a significant role in biochemical reactions, particularly as a ligand in palladium-catalyzed reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s bulky and electron-rich phosphine ligand structure allows it to effectively stabilize palladium complexes, enhancing their catalytic activity . This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis, making this compound an essential component in biochemical research and industrial applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with palladium complexes can affect the activity of enzymes involved in these processes . For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states and subsequent alterations in cell signaling pathways . Additionally, this compound may impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with palladium complexes. These interactions enhance the catalytic activity of palladium, facilitating various biochemical reactions . The compound’s bulky and electron-rich structure allows it to stabilize palladium intermediates, preventing their decomposition and ensuring efficient catalysis . This stabilization is achieved through the formation of strong coordination bonds between the phosphine ligand and the palladium center .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is air-sensitive and should be stored in an inert atmosphere at room temperature to maintain its stability . Over time, exposure to air and moisture can lead to the degradation of this compound, reducing its effectiveness in biochemical reactions . Long-term studies have shown that the compound can maintain its catalytic activity for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate palladium-catalyzed reactions without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function . These toxic effects are likely due to the accumulation of palladium complexes in these organs, leading to cellular damage and impaired function .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to palladium-catalyzed reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, this compound can enhance the activity of enzymes involved in carbon-carbon bond formation, leading to increased production of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, ensuring its availability for biochemical reactions . The compound’s bulky structure may also influence its transport and distribution, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in biochemical reactions . This localization is crucial for the compound’s effectiveness in facilitating palladium-catalyzed reactions and other cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyldi-1-adamantylphosphine can be synthesized through several methods. One common method involves the reaction of phosphonium salt with triethylamine in di-n-butyl ether at -78°C. The reaction mixture is stirred for 5 hours and then allowed to warm gradually to room temperature. The solvent is removed under vacuum, and the residue is dissolved in degassed ethanol. After stirring for 15 minutes, the solid is filtered off and dried to yield the desired phosphine .
Another method involves the use of copper(II) triflate and diphenylphosphine oxide in dry toluene. The mixture is stirred at 100°C for 9 hours, followed by the addition of N,N-dimethylformamide and cesium hydroxide. The suspension is stirred at room temperature, and 1,3-dibromopropane is added. The mixture is heated to 100°C and stirred for 24 hours. The reaction mixture is then cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Butyldi-1-adamantylphosphine undergoes various types of reactions, primarily as a ligand in palladium-catalyzed cross-coupling reactions. These reactions include:
Heck Reaction: Used for the arylation of alkenes.
Suzuki Coupling: Involves the coupling of aryl halides with boronic acids.
Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen bonds.
α-Arylation of Ketones: Involves the arylation of ketones at the alpha position.
Common Reagents and Conditions
Common reagents used in these reactions include palladium(II) acetate, sodium acetate, and tribasic potassium phosphate. The reactions are typically carried out under an inert atmosphere, such as argon, and at elevated temperatures ranging from 100°C to 125°C .
Major Products Formed
The major products formed from these reactions are typically arylated compounds, such as arylated alkenes, arylated boronic acids, and arylated amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Comparaison Avec Des Composés Similaires
Butyldi-1-adamantylphosphine is unique due to its bulky and electron-rich structure, which distinguishes it from other phosphine ligands. Similar compounds include:
Triphenylphosphine: A widely used ligand in various catalytic reactions, but less bulky and less electron-rich compared to this compound.
Tricyclohexylphosphine: Another bulky phosphine ligand, but with different electronic properties.
Di-tert-butylphosphine: A less bulky ligand with different steric and electronic characteristics.
This compound’s unique structure and properties make it highly effective in specific catalytic applications, offering advantages in terms of reactivity and selectivity.
Propriétés
IUPAC Name |
bis(1-adamantyl)-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWUNNIRKDDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463920 | |
| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321921-71-5 | |
| Record name | BUTYLDI-1-ADAMANTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyldi(1-adamantanyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Butyldi-1-adamantylphosphine in the palladium-catalyzed arylation reaction?
A: this compound acts as a ligand for the palladium catalyst in the arylation reaction. [] Ligands play a crucial role in influencing the catalytic activity and selectivity of transition metal catalysts. In this specific case, the bulky and electron-rich nature of this compound likely contributes to stabilizing the palladium catalyst and facilitating the oxidative addition step, which is often the rate-determining step in such reactions.
Q2: Are there any alternative ligands used for similar palladium-catalyzed arylation reactions?
A: Yes, a variety of phosphine ligands are employed in palladium-catalyzed arylation reactions. Common examples include triphenylphosphine, tricyclohexylphosphine, and Buchwald ligands like XPhos and SPhos. The choice of ligand can significantly impact the reaction outcome, affecting factors like yield, selectivity, and reaction conditions. [] Further research comparing the performance of this compound to these other ligands would be valuable to understand its advantages and disadvantages.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
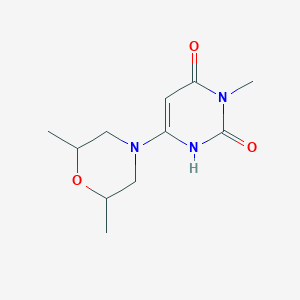



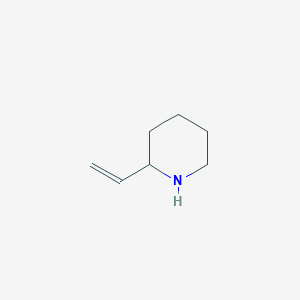
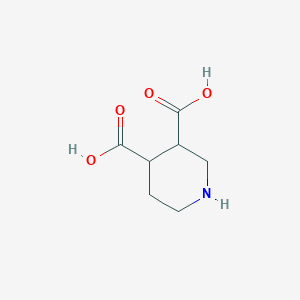
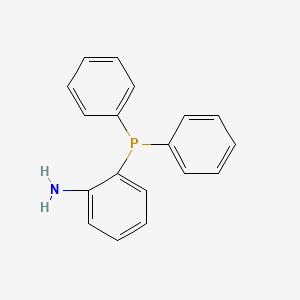
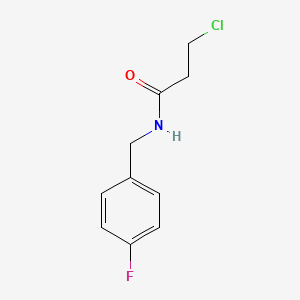
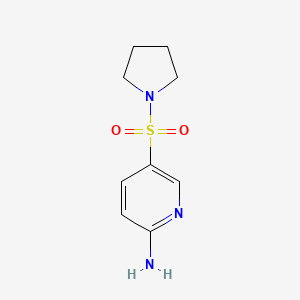


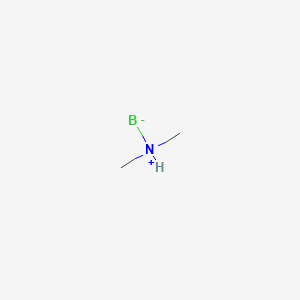
![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)

